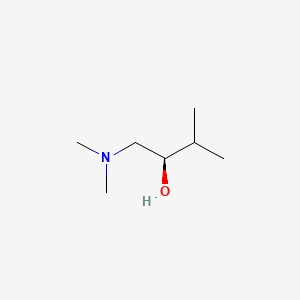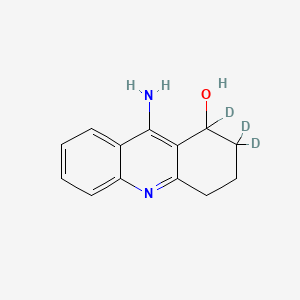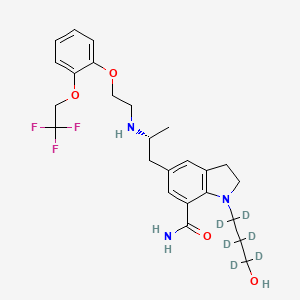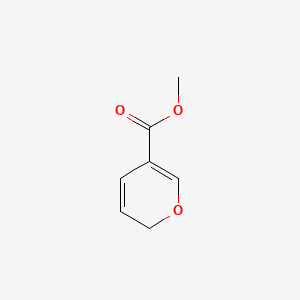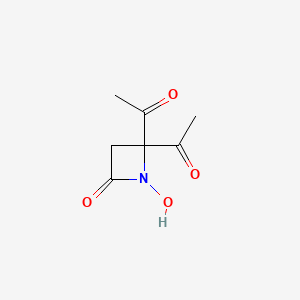
1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone is a chemical compound with the molecular formula C7H9NO4 It belongs to the class of azetidinones, which are four-membered lactam rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1,3,4-oxadiazole or thiadiazole derivatives with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under vigorous stirring to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed antimicrobial and anticancer effects . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits antiproliferative activity.
Uniqueness
1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone is unique due to its specific structural features and the presence of acetyl groups, which may contribute to its distinct chemical and biological properties
Properties
CAS No. |
141942-33-8 |
|---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.152 |
IUPAC Name |
4,4-diacetyl-1-hydroxyazetidin-2-one |
InChI |
InChI=1S/C7H9NO4/c1-4(9)7(5(2)10)3-6(11)8(7)12/h12H,3H2,1-2H3 |
InChI Key |
ODMZVFVEIOFQQH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC(=O)N1O)C(=O)C |
Synonyms |
2-Azetidinone, 4,4-diacetyl-1-hydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




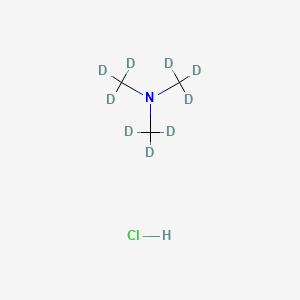
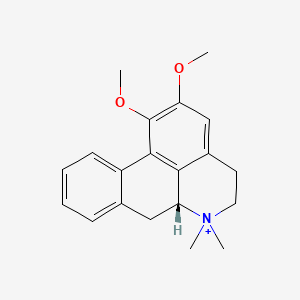
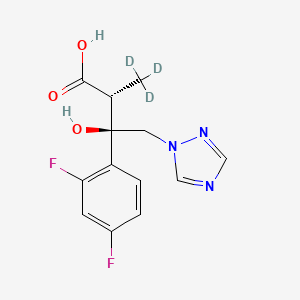
![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)
